2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate α-bromocarbonyl compound. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures. For instance, a common method involves the use of CBrCl₃ as a bromination agent, which facilitates the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid support catalysts, such as Al₂O₃, can enhance the efficiency and yield of the reaction. Additionally, microwave irradiation in water has been found to be a suitable method for synthesizing imidazo[1,2-a]pyridine derivatives, providing high yields in a shorter reaction time .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors, contributing to its anticancer and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine scaffold.
Alpidem: An anxiolytic with a similar structure.
Olprione: A heart-failure drug that shares the imidazo[1,2-a]pyridine core.
Uniqueness
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability. This makes it a valuable compound for the development of new therapeutic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c1-10-14(22-8-3-2-7-13(22)20-10)15(23)21-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFANNBWRNJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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